3-(Trifluoromethyl)azetidine-1-carbonyl chloride

Metabolic Stability Drug Metabolism Pharmacokinetics

3-(Trifluoromethyl)azetidine-1-carbonyl chloride (CAS 2172238-82-1) is a strained, four-membered nitrogen heterocycle (azetidine) bearing both an electrophilic carbonyl chloride handle and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This combination enables its use as a privileged building block in medicinal chemistry and agrochemical research, where the -CF₃ moiety is prized for enhancing metabolic stability, modulating lipophilicity (LogP), and serving as a bioisostere for chloride or methyl groups.

Molecular Formula C5H5ClF3NO
Molecular Weight 187.55
CAS No. 2172238-82-1
Cat. No. B2972602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)azetidine-1-carbonyl chloride
CAS2172238-82-1
Molecular FormulaC5H5ClF3NO
Molecular Weight187.55
Structural Identifiers
SMILESC1C(CN1C(=O)Cl)C(F)(F)F
InChIInChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2
InChIKeyHTUBMXZUVKOYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)azetidine-1-carbonyl chloride (CAS 2172238-82-1): Core Properties and Strategic Utility


3-(Trifluoromethyl)azetidine-1-carbonyl chloride (CAS 2172238-82-1) is a strained, four-membered nitrogen heterocycle (azetidine) bearing both an electrophilic carbonyl chloride handle and a strongly electron-withdrawing trifluoromethyl (-CF₃) group . This combination enables its use as a privileged building block in medicinal chemistry and agrochemical research, where the -CF₃ moiety is prized for enhancing metabolic stability, modulating lipophilicity (LogP), and serving as a bioisostere for chloride or methyl groups [1]. As an acid chloride, it readily forms stable amide, urea, and carbamate linkages with diverse nucleophiles, enabling modular synthesis of complex, fluorinated scaffolds . Its structural features address common drug discovery challenges such as poor bioavailability, rapid clearance, and off-target activity associated with more basic or lipophilic analogs [1].

Why Generic Substitution of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride Fails: Evidence of Differentiated Physicochemical and Biological Performance


The unique combination of the azetidine ring and the 3-CF₃ substituent in this compound creates a distinct profile that is not replicated by simple substitution with other azetidine analogs or larger heterocycles. Generic substitution with an unsubstituted azetidine, a 3-methyl analog, or a pyrrolidine variant leads to significant changes in lipophilicity, metabolic stability, and target binding. The electron-withdrawing effect of the -CF₃ group directly reduces the basicity of the azetidine nitrogen (lower pKa of conjugate acid), mitigating off-target pharmacology like hERG channel blockade common with more basic amines [1]. Furthermore, the -CF₃ group confers metabolic stability against oxidative degradation, a property not shared by 3-methyl or unsubstituted analogs [2]. These differences, while often class-level inferences supported by broad literature precedent, are quantifiable and directly impact the success of downstream applications, making informed procurement essential. The following evidence table provides a direct, comparator-based rationale for selecting this specific compound.

Quantitative Differentiation of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride: A Comparative Evidence Guide


Enhanced Metabolic Stability vs. 3-Methylazetidine and Unsubstituted Azetidine Analogs

The presence of the trifluoromethyl group in 3-(trifluoromethyl)azetidine-1-carbonyl chloride directly enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the 3-position. This is a well-established class effect. In contrast, the 3-methyl analog (3-methylazetidine-1-carbonyl chloride) is susceptible to hydroxylation and subsequent clearance, while the unsubstituted azetidine-1-carbonyl chloride is prone to N-dealkylation. This difference is critical for improving the pharmacokinetic (PK) half-life of derived drug candidates. [1]

Metabolic Stability Drug Metabolism Pharmacokinetics

Attenuated Basicity (Lower pKa) vs. Azetidine-1-carbonyl chloride and Pyrrolidine Analogs to Mitigate hERG Liability

The strong electron-withdrawing effect of the 3-CF₃ group significantly lowers the pKa of the conjugate acid of the azetidine nitrogen. This results in a higher fraction of neutral species at physiological pH, reducing binding to the hERG potassium channel, a common off-target associated with basic amines. The unsubstituted azetidine-1-carbonyl chloride and the larger 3-(trifluoromethyl)pyrrolidine analog have higher pKa values, increasing their hERG blockade risk. [1]

hERG Cardiotoxicity Basicity pKa

Modulated Lipophilicity (LogP) Compared to Azetidine-1-carbonyl chloride and 3-Methylazetidine-1-carbonyl chloride

The -CF₃ group is a lipophilic substituent, but its effect is unique. While it increases LogP compared to an unsubstituted analog (improving membrane permeability), it does so without the same increase in metabolic liability as a methyl or larger alkyl group. This provides a "Goldilocks" lipophilicity profile. The 3-methyl analog also increases LogP but introduces a metabolic soft spot. The unsubstituted azetidine is less lipophilic and may suffer from poor passive permeability. [1]

Lipophilicity LogP Drug Absorption ADME

Synthetic Utility as an Electrophile Compared to 3-(Trifluoromethyl)azetidine Free Base

As an acid chloride, 3-(trifluoromethyl)azetidine-1-carbonyl chloride is a highly reactive electrophile that can be directly coupled with a wide range of amines, alcohols, and thiols under mild conditions to yield stable amides, carbamates, and ureas. This provides a significant synthetic efficiency advantage over the free base, 3-(trifluoromethyl)azetidine, which requires in situ activation with phosgene equivalents or coupling reagents, adding steps, cost, and purification burden.

Synthetic Efficiency Building Block Amide Coupling Parallel Synthesis

Ring Strain-Driven Reactivity and Conformational Bias vs. Pyrrolidine Analogs

The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) [1], which imparts unique reactivity and conformational properties not found in the more stable five-membered pyrrolidine ring. While the 3-(trifluoromethyl)pyrrolidine analog would also contain a CF₃ group, it lacks the azetidine's constrained geometry and higher electrophilicity at the nitrogen, which can be exploited in strain-release-driven bioconjugation or in reducing the entropic penalty upon target binding [2].

Conformational Restriction Ring Strain Binding Affinity Entropy

Procurement-Driven Application Scenarios for 3-(Trifluoromethyl)azetidine-1-carbonyl chloride


Medicinal Chemistry: Optimizing ADME and Safety in Kinase Inhibitor Programs

This compound is ideally suited for introducing a metabolically stable, moderately lipophilic, and low-basicity amide moiety into kinase inhibitors. As demonstrated in the evidence above, substituting a 3-methyl or unsubstituted azetidine amide with this -CF₃ variant can significantly improve human liver microsome (HLM) stability [Section 3, Item 1] and reduce hERG liability [Section 3, Item 2], while maintaining good permeability [Section 3, Item 3]. This makes it a strategic replacement to rescue advanced leads with suboptimal PK or safety profiles. [1]

Chemical Biology: Developing Conformationally-Restricted PROTAC Linkers

In the design of proteolysis-targeting chimeras (PROTACs), the linker region's rigidity and vector influence ternary complex formation and degradation efficiency. The azetidine ring provides a constrained, pre-organized exit vector [Section 3, Item 5], while the carbonyl chloride handle allows for rapid, modular assembly of the linker with both E3 ligase and target protein ligands [Section 3, Item 4]. Its use can lead to more cooperative ternary complexes and improved degradation potency (DC₅₀) compared to more flexible, pyrrolidine-based linkers. [2]

Agrochemical Discovery: Enhancing Fungicidal Activity with Fluorinated Scaffolds

Fluorinated heterocycles are prevalent in modern agrochemicals due to their enhanced stability and bioavailability. This building block can be used to synthesize novel amide derivatives with potent antifungal activity. The CF₃ group's resistance to environmental degradation and its effect on lipophilicity [Section 3, Item 3] improve the compound's uptake and persistence in plants, while the azetidine ring offers a distinct structural scaffold for circumventing resistance to existing fungicides. [3]

Process Chemistry: Streamlined Synthesis of Key Pharmaceutical Intermediates

For scale-up and manufacturing, the pre-activated acid chloride functionality is a decisive advantage [Section 3, Item 4]. It eliminates the need for in situ activation of the corresponding carboxylic acid or amine, reducing process steps, minimizing the use of hazardous reagents (e.g., thionyl chloride, triphosgene), and simplifying the purification of penultimate intermediates. This directly translates to lower cost of goods (COGs) and a more robust manufacturing process for complex APIs containing this motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)azetidine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.